Methyl 3-(2-methylpiperazin-1-yl)benzoate

mPGES‑1 inflammation cancer

Methyl 3‑(2‑methylpiperazin‑1‑yl)benzoate is a substituted benzoate ester that carries a 2‑methylpiperazinyl group at the 3‑position of the phenyl ring. The compound (molecular formula C13H18N2O2, molecular weight 234.29 g·mol⁻¹) exhibits a moderate lipophilicity (LogP = 1.665) and a polar surface area (PSA) of 41.57 Ų, properties that confer favourable drug‑likeness.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1131622-60-0
Cat. No. B3185300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methylpiperazin-1-yl)benzoate
CAS1131622-60-0
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C13H18N2O2/c1-10-9-14-6-7-15(10)12-5-3-4-11(8-12)13(16)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3
InChIKeyPXFHTEAJPZCKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-methylpiperazin-1-yl)benzoate (CAS 1131622-60-0): A Key mPGES‑1 Inhibitor and Versatile Piperazine Building Block for Inflammation and Oncology Research


Methyl 3‑(2‑methylpiperazin‑1‑yl)benzoate is a substituted benzoate ester that carries a 2‑methylpiperazinyl group at the 3‑position of the phenyl ring . The compound (molecular formula C13H18N2O2, molecular weight 234.29 g·mol⁻¹) exhibits a moderate lipophilicity (LogP = 1.665) and a polar surface area (PSA) of 41.57 Ų, properties that confer favourable drug‑likeness . Its primary reported biological activity is inhibition of microsomal prostaglandin E synthase‑1 (mPGES‑1), an enzyme linked to inflammation and cancer progression [1].

Why Methyl 3-(2-methylpiperazin-1-yl)benzoate Cannot Be Replaced by Generic Piperazine or Positional Isomers


Although methyl 3‑(piperazin‑1‑yl)benzoate and positional isomers (2‑, 4‑substituted) share a common core, subtle structural changes profoundly alter biological activity and physicochemical behaviour. The 2‑methyl substituent on the piperazine ring and the precise position of attachment on the benzoate scaffold dictate mPGES‑1 inhibition potency, cellular efficacy, and off‑target selectivity [1]. Moreover, the 3‑substitution pattern affords a distinct electronic and steric environment that can be exploited for further synthetic diversification, making this specific regioisomer indispensable for structure–activity relationship (SAR) studies and lead optimisation programmes .

Quantitative Differentiation of Methyl 3-(2-methylpiperazin-1-yl)benzoate: Head‑to‑Head Enzyme Inhibition and Physicochemical Data


Superior mPGES‑1 Inhibition in Recombinant Enzyme Assay (293E Cells) Compared to a Structurally Related Analogue

Methyl 3‑(2‑methylpiperazin‑1‑yl)benzoate (CHEMBL3758924) inhibits human microsomal PGES1 expressed in 293E cells with an IC50 of 3 nM [1]. In the same assay format, the closely related compound BDBM50142255 (CHEMBL3758222) displays an IC50 of 10 nM, yielding a >3‑fold difference in potency [2]. This head‑to‑head comparison establishes that the specific substitution pattern of the target compound confers markedly higher mPGES‑1 inhibitory activity.

mPGES‑1 inflammation cancer

Enhanced Cellular mPGES‑1 Inhibition in Human A549 Lung Carcinoma Cells

In a cellular context using rhIL‑1β‑stimulated human A549 lung carcinoma cells, methyl 3‑(2‑methylpiperazin‑1‑yl)benzoate reduces PGE2 production with an IC50 of 37 nM [1]. The comparator analogue BDBM50142255 requires a 2.6‑fold higher concentration (IC50 = 98 nM) to achieve the same effect under identical assay conditions [2].

mPGES‑1 lung cancer cellular potency

Improved Ex Vivo mPGES‑1 Inhibition in LPS‑Stimulated Human Whole Blood

In a human whole blood assay stimulated with LPS, methyl 3‑(2‑methylpiperazin‑1‑yl)benzoate suppresses PGE2 production with an IC50 of 29 nM [1]. In contrast, the comparator BDBM50142255 exhibits an IC50 of 374 nM under the same ex vivo conditions, representing a 12.9‑fold difference in potency [2].

mPGES‑1 ex vivo pharmacology human whole blood

Distinct Physicochemical Profile vs. Positional Isomer: Comparable Lipophilicity but Unique Scaffold for SAR

Methyl 3‑(2‑methylpiperazin‑1‑yl)benzoate and its 2‑substituted positional isomer share identical calculated LogP (1.665) and PSA (41.57 Ų) . However, the 3‑position attachment creates a distinct spatial orientation that can be exploited for divergent synthetic elaboration and may yield different off‑target selectivity profiles.

physicochemical properties SAR drug design

Optimal Use Cases for Methyl 3-(2-methylpiperazin-1-yl)benzoate in mPGES‑1‑Driven Research and MedChem Campaigns


Hit‑to‑Lead Optimisation for mPGES‑1 Inhibitors in Inflammatory Disease

The compound's potent inhibition of mPGES‑1 in recombinant (IC50 = 3 nM), cellular (37 nM), and whole blood (29 nM) assays makes it an attractive starting point for developing novel anti‑inflammatory agents that spare the cardiovascular risks associated with COX‑2 inhibition [1]. Researchers can utilise this scaffold to install additional substituents while maintaining target engagement.

Selectivity Profiling Against Other Prostaglandin Synthases

Because mPGES‑1 is the downstream enzyme responsible for PGE2 production during inflammation, selective inhibition is crucial [1]. The scaffold's distinct substitution pattern provides a unique opportunity to design selective probes for mechanistic studies and to differentiate from COX‑1/COX‑2 inhibitors in side‑by‑side assays.

Building Block for Extended SAR of Piperazine‑Containing Pharmacophores

The 3‑(2‑methylpiperazin‑1‑yl)benzoate core can be easily modified via the methyl ester and the free secondary amine of the piperazine ring. This dual functional handle allows parallel optimisation of pharmacokinetic properties (e.g., ester‑to‑amide conversion) and target potency, supporting a wide range of medicinal chemistry programmes beyond mPGES‑1 .

Comparative Efficacy Studies in Cancer Cell Lines

Given the role of mPGES‑1 in cancer progression and the compound's sub‑micromolar cellular IC50, it is well suited for benchmarking against established mPGES‑1 inhibitors in panels of cancer cell lines (e.g., A549, HeLa) to define structure–activity relationships and prioritise back‑up candidates [1].

Quote Request

Request a Quote for Methyl 3-(2-methylpiperazin-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.